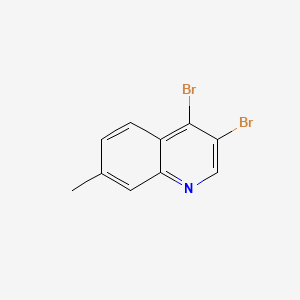
3,4-Dibromo-7-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-7-methylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H7Br2N and its molecular weight is 300.981. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of dibromoquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 3,4-dibromo-7-methylquinoline have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) analysis highlights the importance of specific substitutions on the quinoline ring to enhance antibacterial efficacy .
PTP1B Inhibition
this compound and its derivatives have been investigated for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a critical target for the treatment of type 2 diabetes and obesity. Compounds in this class have shown promising IC50 values ranging from 0.63 to 5.0 μM, indicating significant inhibitory activity compared to standard drugs .
Organic Synthesis
Regioselective Coupling Reactions
The compound has been utilized in various coupling reactions, particularly Suzuki couplings. The regioselectivity achieved during these reactions is crucial for synthesizing complex organic molecules. Studies indicate that this compound can undergo double Suzuki couplings with good selectivity, allowing for the formation of diverse biaryl compounds .
Building Block for Synthesis
Due to its bromine substituents, this compound serves as an effective building block in organic synthesis. It can be transformed into various derivatives through nucleophilic substitution reactions, making it versatile for constructing more complex molecular architectures .
Material Science
Fluorescent Materials
Research has explored the use of dibromoquinolines in developing fluorescent materials. The incorporation of this compound into polymer matrices has been shown to enhance fluorescence properties, making it suitable for applications in optoelectronic devices and sensors .
Case Studies
Propriétés
Numéro CAS |
1211016-21-5 |
|---|---|
Formule moléculaire |
C10H7Br2N |
Poids moléculaire |
300.981 |
Nom IUPAC |
3,4-dibromo-7-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 |
Clé InChI |
NDVCLTROMIEIBG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(C(=C2C=C1)Br)Br |
Synonymes |
3,4-Dibromo-7-methylquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















